Cnbca

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CNBCA is a selective and potent competitive inhibitor of the Src homology phosphotyrosyl phosphatase 2 (SHP2) enzyme. It exhibits an IC50 value of 0.87 μM and is primarily used in breast cancer research due to its ability to inhibit the enzyme activity of SHP2, thereby impeding the phosphorylation of Akt and ERK1/2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

CNBCA is synthesized by modifying a parent compound, CNBDA, through the removal of one of the butyric acid groups. This modification enhances its potency against SHP2 enzyme activity by 5.7-fold . The synthetic route involves the following steps:

Starting Material: CNBDA

Modification: Removal of one butyric acid group

Purification: The resulting compound is purified to obtain this compound

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same modification process as described above. The compound is then subjected to rigorous quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

CNBCA primarily undergoes inhibition reactions where it binds to the active site of the SHP2 enzyme. It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.

Common Reagents and Conditions

Reagents: this compound, SHP2 enzyme

Conditions: In vitro assays with concentrations ranging from 0.25 to 2 μM, incubation times of 24 to 72 hours

Major Products

The major product of the reaction between this compound and SHP2 is the inhibited SHP2 enzyme, which results in the downregulation of SHP2-mediated signaling pathways.

Scientific Research Applications

CNBCA is extensively used in scientific research, particularly in the field of cancer biology. Its applications include:

Breast Cancer Research: This compound inhibits the proliferation of breast cancer cell lines BT474 and MDA-MB468 by blocking SHP2 enzyme activity

Signal Transduction Studies: It is used to study the role of SHP2 in receptor tyrosine kinase signaling pathways.

Drug Development: This compound serves as a lead compound for developing new SHP2 inhibitors with potential therapeutic applications.

Mechanism of Action

CNBCA exerts its effects by binding to the full-length SHP2 enzyme, thereby inhibiting its phosphatase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as Akt and ERK1/2, leading to the suppression of cancer cell proliferation and other cancerous phenotypes .

Comparison with Similar Compounds

Similar Compounds

CNBDA: The parent compound from which CNBCA is derived.

SHP1 and PTP1B Inhibitors: Other phosphotyrosyl phosphatase inhibitors that target different enzymes but have similar inhibitory mechanisms.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency for SHP2, making it a valuable tool in cancer research. Its ability to effectively inhibit SHP2 enzyme activity and downregulate SHP2-mediated signaling pathways sets it apart from other similar compounds .

Properties

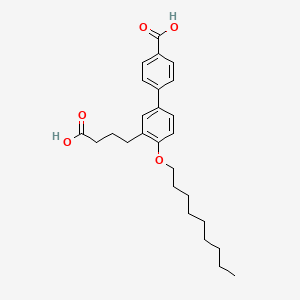

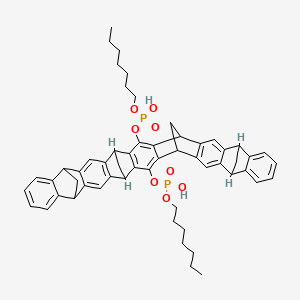

Molecular Formula |

C26H34O5 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

4-[3-(3-carboxypropyl)-4-nonoxyphenyl]benzoic acid |

InChI |

InChI=1S/C26H34O5/c1-2-3-4-5-6-7-8-18-31-24-17-16-22(19-23(24)10-9-11-25(27)28)20-12-14-21(15-13-20)26(29)30/h12-17,19H,2-11,18H2,1H3,(H,27,28)(H,29,30) |

InChI Key |

GEZLKHRNJPUPMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)

![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)

![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)